molecular formula C8H4ClF3O3 B2906912 2-(4-Chloro-3-fluorophenoxy)-2,2-difluoroacetic acid CAS No. 1556480-18-2

2-(4-Chloro-3-fluorophenoxy)-2,2-difluoroacetic acid

Cat. No.: B2906912
CAS No.: 1556480-18-2
M. Wt: 240.56
InChI Key: JTDMNCAXPBHGAA-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenoxy)-2,2-difluoroacetic acid is a fluorinated carboxylic acid with the molecular formula C8H6ClFO3. This compound is characterized by the presence of chloro, fluoro, and phenoxy groups attached to an acetic acid backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenoxy)-2,2-difluoroacetic acid typically involves the reaction of 4-chloro-3-fluorophenol with a suitable difluoroacetic acid derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenoxy)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Chloro-3-fluorophenoxy)-2,2-difluoroacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3-fluorophenoxy)acetic acid: Similar structure but lacks the difluoroacetic acid moiety.

    2-(4-Chloro-3-fluorophenoxy)propionic acid: Contains a propionic acid group instead of acetic acid.

    2-(4-Chloro-3-fluorophenoxy)butyric acid: Features a butyric acid group in place of acetic acid.

Uniqueness

2-(4-Chloro-3-fluorophenoxy)-2,2-difluoroacetic acid is unique due to the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chloro-3-fluorophenoxy)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O3/c9-5-2-1-4(3-6(5)10)15-8(11,12)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDMNCAXPBHGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(C(=O)O)(F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556480-18-2
Record name 2-(4-chloro-3-fluorophenoxy)-2,2-difluoroacetic acid
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